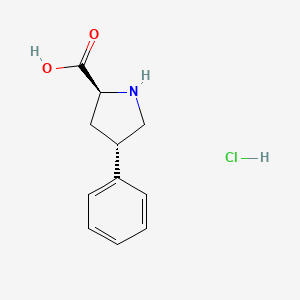
1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride
Descripción general
Descripción
“1-(1H-purin-6-yl)piperidin-4-amine dihydrochloride” is a chemical compound with the CAS Number: 1258650-96-2 . It has a molecular weight of 291.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 291.18 . It is a powder and is typically stored at room temperature .Aplicaciones Científicas De Investigación
Acetylcholinesterase Inhibition
1-(1H-purin-6-yl)piperidin-4-amine derivatives have been investigated for their potential inhibition activity against acetylcholinesterase (AChE), a key enzyme in Alzheimer's disease. A study by Kang et al. (2013) found that certain compounds in this category exhibited moderate AChE inhibitory activities, suggesting a potential therapeutic application in Alzheimer's disease management (Kang et al., 2013).
Antimicrobial Activity
Compounds containing 1-(1H-purin-6-yl)piperidin-4-amine have demonstrated efficacy as antimicrobial agents. For example, a study by Vinaya et al. (2009) evaluated the antimicrobial potency of 1-benzhydryl-sulfonyl-4-(3-(piperidin-4-yl)propyl)piperidine derivatives, revealing significant activity against bacterial and fungal pathogens of tomato plants (Vinaya et al., 2009).
Synthesis of Novel Compounds
The synthesis of novel compounds incorporating 1-(1H-purin-6-yl)piperidin-4-amine is a significant area of research. For example, studies have focused on synthesizing pyrimidine imines and thiazolidinones (Merugu et al., 2010), as well as α-aminophosphonates (Jiang et al., 2013), demonstrating the versatility of this compound in creating a range of potentially useful substances (Merugu et al., 2010); (Jiang et al., 2013).
Anticancer Activity
Compounds featuring 1-(1H-purin-6-yl)piperidin-4-amine have also been tested for their anticancer properties. Huang et al. (2014) synthesized novel purine steroid-nucleoside analogues with significant cytotoxicity against various cancer cell lines, highlighting the potential application of these compounds in cancer therapy (Huang et al., 2014).
Safety and Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
1-(7H-purin-6-yl)piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6.2ClH/c11-7-1-3-16(4-2-7)10-8-9(13-5-12-8)14-6-15-10;;/h5-7H,1-4,11H2,(H,12,13,14,15);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMZWGQQFUVHAIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC=NC3=C2NC=N3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1422358.png)










